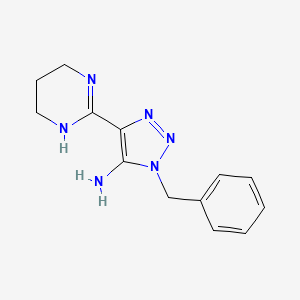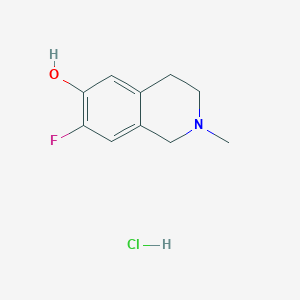![molecular formula C20H19N3O3 B2805472 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide CAS No. 1226432-86-5](/img/structure/B2805472.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form the benzimidazole core. This is followed by the introduction of the benzamide moiety through an amide coupling reaction. The cyclopropyl group is then introduced via a cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide and benzimidazole moieties can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimine: Used in various chemical and biological studies.
Uniqueness
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is unique due to its specific structural features, such as the cyclopropyl group and the combination of benzimidazole and benzamide moieties. These features contribute to its distinct chemical reactivity and biological activity.
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(13-5-6-13)12-26-15-9-7-14(8-10-15)20(25)21-11-19-22-16-3-1-2-4-17(16)23-19/h1-4,7-10,13H,5-6,11-12H2,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMPBDLOZPYRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2805389.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2805390.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanyl)butanoate](/img/structure/B2805393.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile](/img/structure/B2805399.png)

![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2805401.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2805402.png)


![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2805406.png)

